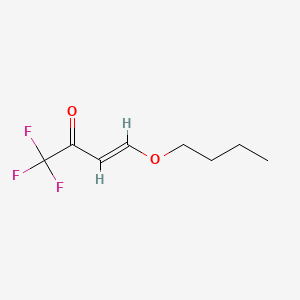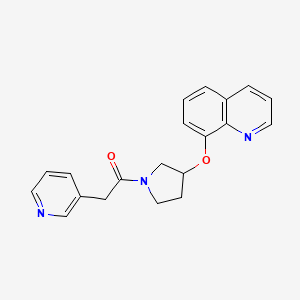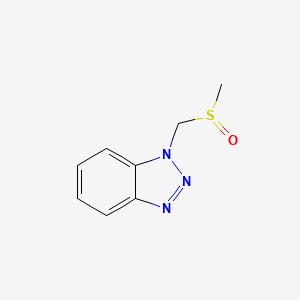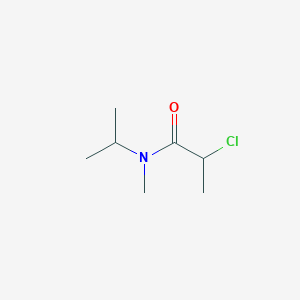
2-chloro-N-methyl-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-methyl-N-(propan-2-yl)propanamide, also known as 2-chloro-N-methyl-N-propionamide or CMPA, is an organic compound commonly used in the synthesis of various drugs and other compounds. CMPA is a colorless, odorless, and slightly soluble solid that has a melting point of 81-83 °C. It is used in the synthesis of drugs, such as antifungal agents, antibiotics, and antiviral agents. It is also used as a solvent for pharmaceutical and agricultural products. CMPA has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.
Scientific Research Applications
Synthesis and Biological Applications
- Antimicrobial and Cytotoxic Activities : Novel derivatives of propanamide have been synthesized and tested for their antimicrobial activity against a range of bacteria and fungi, showing notable efficacy. Additionally, certain derivatives displayed significant cytotoxic activity against various cancer cell lines, indicating potential for cancer therapy applications (Dawbaa et al., 2021). Similarly, another study highlighted the antimicrobial potential of N-(naphthalen-1-yl)propanamide derivatives, with some showing activity comparable to established antimicrobials (Evren et al., 2020).
Agricultural Chemistry
- Root Growth Inhibition : Research on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides has shown that these compounds can act as potent root growth inhibitors, suggesting applications in agricultural chemistry to regulate plant growth (Kitagawa & Asada, 2005).
Material Science
- Self-Assembly and Molecular Structure : Studies have also focused on the self-assembly properties of propanamide derivatives, such as 2-pivaloyl-6-chloropterin, providing insights into molecular interactions and potential applications in material science (Goswami et al., 2000).
properties
IUPAC Name |
2-chloro-N-methyl-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-5(2)9(4)7(10)6(3)8/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLVGRBNPPWUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(propan-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

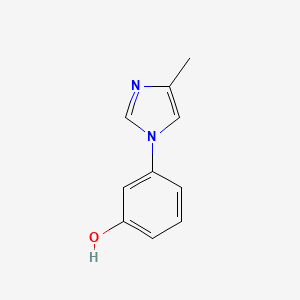

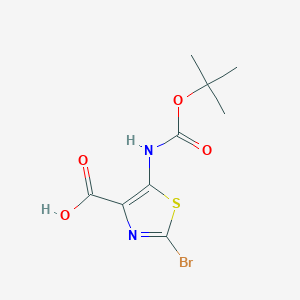



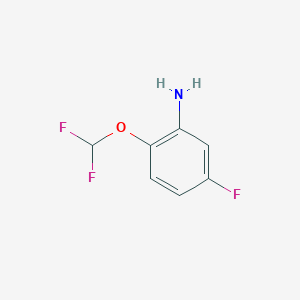
![8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801726.png)
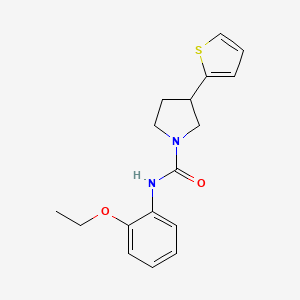
![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2801730.png)

